molecular formula C16H14ClN3O3S B2896180 N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 922701-77-7

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2896180
CAS No.: 922701-77-7
M. Wt: 363.82
InChI Key: PTWSDLHURINMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with phenoxyacetic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-22-12-8-7-11(17)15-14(12)18-16(24-15)20-19-13(21)9-23-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWSDLHURINMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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